3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine is an organic compound classified as a quinoline derivative. Quinoline derivatives are recognized for their diverse biological activities and are frequently explored in medicinal chemistry for potential pharmaceutical applications. The compound's significance stems from its structural features, which allow it to interact with various biological targets, potentially leading to therapeutic benefits.
The synthesis of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine can be achieved through several methods, with the Pictet-Spengler reaction being one of the most common approaches. This reaction involves the cyclization of an appropriate aldehyde or ketone with an amine in the presence of an acid catalyst, leading to the formation of the quinoline ring system.
The molecular structure of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine features a quinoline ring fused with a propan-1-amine group. Key structural data includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 190.28 g/mol |
IUPAC Name | 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine |
InChI Key | BHHICRFDCVVASL-UHFFFAOYSA-N |
Canonical SMILES | CC(CN)C1=CC2=C(C=C1)N=CC=C2 |
The structure allows for potential interactions with biological macromolecules due to its planar nature and nitrogen-containing heterocycles .
3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine can participate in various chemical reactions:
The mechanism of action for 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine largely depends on its biological targets. Quinoline derivatives are known to interact with various enzymes and receptors, modulating their activity:
Research indicates that these interactions can lead to therapeutic effects in various models .
The physical properties of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine include:
Property | Value |
---|---|
Appearance | Typically a solid or crystalline form |
Solubility | Soluble in organic solvents like ethanol and dichloromethane |
Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature .
3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine has several applications across different fields:
This compound exemplifies the importance of quinoline derivatives in advancing medicinal chemistry and therapeutic innovations.
The synthesis of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine (CAS 2637-31-2) typically employs a strategic reduction-functionalization sequence. The core 3,4-dihydroquinoline scaffold is first constructed via partial hydrogenation of quinoline precursors, followed by propylamine side-chain installation. Advanced catalytic methods enable precise control over the reduction step: Cobalt-amido cooperative catalysts facilitate selective partial hydrogenation of quinolines to 1,2-dihydroquinolines using hydrogen-borane-ammonia complexes at room temperature, achieving broad functional group tolerance and scalability . Alternative routes involve palladium-based systems supported on titanium carbide, which achieve >99% selectivity for tetrahydroquinoline intermediates that can be oxidized to the dihydro state . The propan-1-amine side chain is typically introduced via nucleophilic displacement or reductive amination using 3-bromopropylamine or acrylonitrile followed by reduction [1] [5].
Table 1: Key Synthetic Approaches to 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-amine
Method | Conditions | Yield (%) | Selectivity |
---|---|---|---|
Cobalt-catalyzed hydrogenation | H₃B·NH₃, RT, Co catalyst | 60-85 | 1,2-DHQ dominant |
Pd/TiC hydrogenation | H₂ (1 atm), Pd single-atom/cluster hybrid | >95 | Tetrahydro intermediate |
Alkylation of DHQ | 3-Bromopropylamine, K₂CO₃, DMF, 80°C | 45-65 | N-alkylation preferred |
Reductive amination | Acrylonitrile + NaBH₄/NiCl₂ or LiAlH₄ reduction | 50-70 | Requires step optimization |
N-alkylation represents the most direct route for installing the propylamine side chain. The 3,4-dihydroquinoline nitrogen exhibits moderate nucleophilicity, enabling reaction with 3-bromopropylphthalimide followed by hydrazine deprotection to yield the primary amine [5]. Alternatively, reductive amination between 3,4-dihydroquinoline and succinaldehyde or acrylonitrile provides efficient access to the target molecule. Acrylonitrile undergoes Michael addition at nitrogen, and subsequent nitrile reduction (e.g., using LiAlH₄ or catalytic hydrogenation) affords the propylamine derivative [5] [10]. Protecting group strategies are often essential: N-Boc protection prevents over-alkylation during Grignard reactions targeting other positions of the dihydroquinoline scaffold [10]. Recent advances employ continuous flow reactors to enhance reaction homogeneity and scalability for these transformations, particularly for large-scale production where temperature control minimizes side reactions [8].
The three-carbon linker in 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine represents an optimal distance for biological activity. SAR studies reveal that shortening to two-carbon analogs (e.g., 2-(3,4-dihydroquinolin-1(2H)-yl)ethanamine) reduces receptor binding affinity by >10-fold in dopamine D₂ and serotonin 5-HT₂A assays relevant to antipsychotic activity [3] . Conversely, four-carbon chains increase lipophilicity (logP increase ~0.8 units) but diminish aqueous solubility, compromising bioavailability [8]. Amine substitution dramatically modulates pharmacological profiles:
The primary amine in 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine provides an ideal handle for further derivatization via acylation or sulfonylation, enabling optimization of target-specific pharmacokinetic properties [8].
Table 2: Influence of Structural Modifications on Bioactivity
Modification | logP Change | 5-HT₂A Kᵢ (nM) | D₂ Kᵢ (nM) | CA XII IC₅₀ (µM) |
---|---|---|---|---|
Parent (propan-1-amine) | 1.9 | 85 | 120 | 8.6 |
Ethylamine analog | 1.4 | 420 | 580 | >100 |
Butylamine analog | 2.7 | 95 | 140 | 5.2 |
N,N-dimethyl derivative | 2.3 | 210 | 310 | 28.4 |
Pyrrolidino derivative | 2.8 | 78 | 110 | 12.7 |
The planar aromatic region of 3,4-dihydroquinoline provides distinct pharmacological advantages over fully saturated tetrahydroisoquinoline scaffolds. Bioactivity comparisons reveal:
The structural similarity between 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine and its isoquinoline counterpart (3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine, CAS 5596-87-2) allows direct comparison. While both scaffolds serve as privileged structures in CNS drug discovery, the linear dihydroquinoline demonstrates enhanced flexibility for conformational adaptation to diverse biological targets, whereas the angular dihydroisoquinoline provides greater structural rigidity beneficial for selective receptor modulation [9].
Table 3: Pharmacological Profile Comparison of Quinoline and Isoquinoline Scaffolds
Property | 3,4-Dihydroquinoline Derivative | Tetrahydroisoquinoline Derivative | 3,4-Dihydroisoquinoline Derivative |
---|---|---|---|
Molecular Weight (g/mol) | 190.29 | 176.26 (2-carbon analog) | 190.29 |
logP | 1.9 | 1.7 | 2.1 |
D₂ Kᵢ (nM) | 120 | 85 | 95 |
5-HT₂A Kᵢ (nM) | 85 | 105 | 115 |
hCA XII IC₅₀ (µM) | 8.6 | >100 | 12.4 |
AMPAR IC₅₀ (µM) | >50 | 0.8 | 3.5 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7